Product packaging for Methyl 6-amino-2-bromonicotinate(Cat. No.:CAS No. 1260672-58-9)

Methyl 6-amino-2-bromonicotinate

Cat. No.: B2432603
CAS No.: 1260672-58-9
M. Wt: 231.049
InChI Key: HEJCHHYPGOKJGZ-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds containing a pyridine-3-carboxylic acid skeleton. researchgate.netchemistryjournal.net This structural motif is present in numerous biologically active molecules and is crucial for various vital processes in living organisms. researchgate.netchemistryjournal.net While nicotinic acid itself has been used to manage high levels of blood fats, its clinical use can be limited by side effects. chemistryjournal.net

This has spurred extensive research into nicotinic acid derivatives, which have demonstrated high efficacy in treating a range of diseases, including pneumonia, kidney diseases, and even Alzheimer's disease. researchgate.netchemistryjournal.net The modification of the nicotinic acid scaffold allows for the fine-tuning of biological activity, leading to the development of compounds with improved therapeutic profiles. For instance, certain 2-aryl nicotinic acid derivatives have shown good analgesic and anti-inflammatory properties. researchgate.netjst.go.jp The pyridine (B92270) nucleus with a side chain at the third position is a key feature influencing the biological effects of these compounds. researchgate.net The versatility of the nicotinic acid structure has made it a privileged scaffold in medicinal chemistry, with derivatives being investigated for applications ranging from antibacterial agents to treatments for cardiovascular diseases. drugs.comguidechem.com

Significance of Halogenated Pyridine Building Blocks in Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis, serving as key precursors for the creation of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govlifechemicals.com The carbon-halogen bond within these structures provides a reactive handle that allows for a wide array of chemical transformations, enabling the introduction of various functional groups with precise regiocontrol. nih.gov This reactivity is particularly valuable in the construction of complex molecular architectures.

The pyridine ring is a common structural unit in many FDA-approved drugs and natural products, including vitamins and alkaloids. lifechemicals.com The presence of a halogen atom on the pyridine ring enhances its synthetic utility. For example, the bromine atom in a compound like Methyl 6-amino-2-bromonicotinate can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. chemimpex.com These reactions are pivotal in assembling the core structures of many active pharmaceutical ingredients. nih.gov The development of methods for the selective halogenation of pyridines is an active area of research, as it directly addresses the need for efficient access to these essential synthetic intermediates. nih.gov

Overview of Current Research Trajectories

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel, biologically active compounds. Its unique trifunctional structure allows for sequential and selective chemical modifications, making it an attractive starting material for creating diverse molecular libraries for drug discovery.

Key research areas include:

Medicinal Chemistry:

Oncology: The compound serves as a crucial substrate in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors, which are being investigated as potential therapeutics for targeting breast cancer stem cells. georganics.sk

Metabolic Disorders: It is used as a starting material for the synthesis of glucokinase activators. georganics.sk These activators represent a potential new approach for the treatment of diabetes by enhancing glucose metabolism. georganics.sk

Cardiovascular Health: Research has explored its use as a precursor for potential hypolipidemic drugs, which are designed to regulate cholesterol levels. guidechem.com

Neurological Disorders and Anti-inflammatory Agents: The broader class of brominated nicotinic acid derivatives is utilized in the development of pharmaceuticals targeting neurological disorders and in the synthesis of new anti-inflammatory agents. chemimpex.comnih.gov

Agrochemicals: The structural motifs accessible from this compound are relevant in the agricultural sector for the development of new pesticides and herbicides. chemimpex.com

Materials Science: The reactivity of the compound is being explored for the development of advanced materials, such as functional polymers and coatings, and for creating fluorescent probes for biological imaging. chemimpex.com

The following table summarizes the primary research applications of this compound.

Research AreaApplicationTarget/Goal
Medicinal Chemistry Synthesis of HDAC3 InhibitorsBreast Cancer Stem Cells georganics.sk
Synthesis of Glucokinase ActivatorsDiabetes Therapy georganics.sk
Synthesis of Hypolipidemic DrugsCholesterol Regulation guidechem.com
Synthesis of Anti-inflammatory AgentsInflammation chemimpex.comnih.gov
Agrochemicals Synthesis of Novel Pesticides/HerbicidesCrop Protection chemimpex.com
Materials Science Development of Functional Polymers/CoatingsAdvanced Materials chemimpex.com
Creation of Fluorescent ProbesBiological Imaging chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B2432603 Methyl 6-amino-2-bromonicotinate CAS No. 1260672-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCHHYPGOKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Amino 2 Bromonicotinate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available starting materials. amazonaws.com For methyl 6-amino-2-bromonicotinate, key disconnections can be envisioned. A primary disconnection often occurs at the carbon-nitrogen bond of the amino group or the carbon-bromine bond. amazonaws.comyoutube.com This approach simplifies the complex target into more manageable precursor molecules.

Another strategic disconnection involves breaking the ester linkage, which points to a carboxylic acid precursor that can be esterified in a later step. The order of these bond-breaking steps is crucial in designing a successful synthesis, as the reactivity of the intermediates will dictate the feasibility of subsequent reactions.

Precursor Selection and Design for Targeted Synthesis

The choice of starting materials is paramount for an efficient synthesis. Based on the retrosynthetic analysis, several viable precursors for this compound can be identified. A common strategy involves starting with a pre-functionalized pyridine (B92270) ring. For instance, a suitable precursor could be a di-substituted pyridine derivative where one of the desired functional groups is already in place.

One potential precursor is 2-amino-6-methylpyridine (B158447). chemicalbook.comresearchgate.net The synthesis would then involve the introduction of the bromine atom and the carboxyl group at the appropriate positions. Another approach could start with a brominated pyridine derivative, followed by the introduction of the amino and ester functionalities. The design of the precursor is often guided by the commercial availability of starting materials and the desire to minimize the number of synthetic steps.

Reaction Pathways and Process Optimization

The synthesis of this compound typically involves a series of reactions to introduce and modify the functional groups on the pyridine ring. The optimization of these reaction pathways is critical to maximize yield and purity while minimizing costs and environmental impact.

A multi-step synthesis is often necessary to achieve the desired molecular architecture. researchgate.net A possible sequence starting from 2-amino-6-methylpyridine might involve:

Bromination: Introduction of a bromine atom onto the pyridine ring. This can be a challenging step due to the directing effects of the existing amino and methyl groups.

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by reaction with a copper(I) cyanide to introduce a cyano group.

Hydrolysis and Esterification: The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified to form the methyl ester.

Each step in the sequence must be carefully controlled to ensure the desired outcome. For example, the bromination step requires precise control of reaction conditions to achieve the correct regioselectivity.

Both convergent and divergent strategies can be employed in the synthesis of this compound and its derivatives.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. nih.gov Starting with a core pyridine structure, different functional groups can be introduced in the final steps to create a range of analogs of this compound. This is particularly useful in drug discovery for exploring structure-activity relationships.

Catalytic Systems Employed in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. guidechem.com In the synthesis of this compound, various catalytic systems can be utilized. For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

The use of natural product-based catalysts is also gaining traction. nih.gov Catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been shown to be effective in certain synthetic steps, offering a more environmentally friendly alternative to heavy metal catalysts. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible. csic.eschemrxiv.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. semanticscholar.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Process Scale-up and Industrial Considerations for this compound

The transition from laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, and economic viability. While specific large-scale manufacturing data for this compound is not extensively published, general principles of chemical process development and scale-up for related heterocyclic compounds and pharmaceutical intermediates provide a framework for understanding the key considerations. apicule.commt.com

A primary objective in scaling up production is to develop a synthetic route that is not only high-yielding but also robust, safe, and cost-effective for larger volumes. mt.com The initial laboratory method may require significant modification to be suitable for industrial application. For instance, a synthetic pathway that is feasible on a gram scale might become impractical or hazardous on a multi-kilogram or tonnage scale due to factors like expensive reagents, extreme reaction conditions, or the generation of difficult-to-handle byproducts. mt.com

Key Considerations in Process Scale-up:

Reactor Technology: The choice of reactor is fundamental to the successful scale-up of a chemical process. Batch reactors are commonly used in the pharmaceutical and specialty chemical industries due to their versatility, allowing for different reactions to be carried out in the same vessel. numberanalytics.comyoutube.com Modern batch reactors feature advanced control systems for precise regulation of temperature, pressure, and mixing speed, which is crucial for maintaining consistent product quality. stalwartint.com For a compound like this compound, a jacketed reactor would facilitate controlled heating and cooling, which is essential for managing reaction exotherms and ensuring selectivity. stalwartint.com

Process Optimization: Optimizing reaction conditions is a critical step in process development. This involves a detailed study of how variables such as temperature, pressure, reactant concentrations, and catalyst loading affect the reaction rate, yield, and purity of the final product. numberanalytics.com Techniques like Design of Experiments (DoE) can be employed to systematically screen and identify the optimal process parameters. mt.com For instance, in the synthesis of related aminopyridine derivatives, controlling the reaction temperature is crucial for minimizing the formation of impurities.

Safety and Environmental Aspects: A comprehensive hazard evaluation is essential before any scale-up is attempted. mt.com This includes understanding the thermal stability of reactants, intermediates, and products, as well as identifying any potential for runaway reactions. The use of hazardous reagents and the generation of toxic waste streams must be carefully managed to comply with environmental regulations and ensure worker safety. For example, a patented process for the synthesis of a structurally similar compound, 2-amino-5-methyl-6-bromopyridine, highlights the importance of a safe and simple one-step amination process, making it suitable for industrial production.

Illustrative Industrial Process Parameters for a Related Compound

While specific data for this compound is limited, examining the manufacturing process for a structurally analogous compound can provide valuable insights into potential industrial conditions. The following table outlines key parameters for the synthesis of a related substituted pyridine, highlighting the types of variables that would be critical in the industrial production of this compound.

Parameter Industrial Process Example (for a related compound) Rationale and Importance for Scale-up
Reactor Type Glass-Lined or Stainless Steel Batch ReactorProvides corrosion resistance and allows for a wide range of reaction conditions. Essential for handling potentially corrosive reagents. stalwartint.com
Temperature Control Precise temperature regulation via heating/cooling jacketCritical for controlling reaction kinetics, minimizing side reactions, and ensuring product quality and safety. numberanalytics.com
Pressure Atmospheric or slightly elevatedDependent on the specific reaction; maintaining consistent pressure is important for process control.
Mixing/Agitation Efficient agitation system (e.g., turbine or anchor agitator)Ensures homogeneity of the reaction mixture, improves heat and mass transfer, and prevents localized "hot spots." stalwartint.com
Solvent Selection High-boiling, inert solventsChosen for safety, ease of handling at scale, and ability to facilitate the desired reaction pathway.
Solvent Recovery Distillation and recyclingReduces raw material costs and minimizes environmental impact.
Work-up & Purification Extraction, crystallization, filtrationMethods must be scalable, efficient, and capable of consistently producing the product at the required purity.

Challenges in Scaling Up Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic molecules like this compound can present specific challenges during scale-up. numberanalytics.com These can include:

Purification: The removal of structurally similar impurities can be difficult and may require specialized and costly purification techniques.

Handling of Reagents: Some reagents required for the synthesis of functionalized pyridines can be hazardous, toxic, or unstable, necessitating specialized handling procedures and equipment at an industrial scale.

Reactivity and Transformation Studies of Methyl 6 Amino 2 Bromonicotinate

Nucleophilic Substitution Reactions

The structure of methyl 6-amino-2-bromonicotinate offers several sites for nucleophilic attack, leading to a range of substitution reactions.

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is a primary site for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the α-positions (2 and 6), making the bromo substituent a good leaving group. This reactivity allows for the introduction of a wide array of nucleophiles.

Displacement of the bromide can be achieved with various nucleophiles. For instance, in related bromo-pyridine systems, the bromo group is readily displaced by other functional groups, highlighting its utility as a leaving group for the introduction of other substituents. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of SNAr on similar scaffolds are well-established.

Table 1: Illustrative Nucleophilic Substitution Reactions at the C-Br Bond

NucleophileReagent ExampleExpected ProductGeneral Conditions
AmineAlkylamine (e.g., Methylamine)Methyl 6-amino-2-(alkylamino)nicotinateHigh temperature and pressure, often in a sealed vessel or under microwave irradiation.
AlkoxideSodium MethoxideMethyl 6-amino-2-methoxynicotinateReaction in the corresponding alcohol (e.g., methanol) as solvent.
ThiolateSodium ThiophenoxideMethyl 6-amino-2-(phenylthio)nicotinateReaction in a polar aprotic solvent like DMF or DMSO.

The methyl ester group is susceptible to nucleophilic acyl substitution. A common transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the pyridine ring. Studies on related amino esters have detailed the kinetics of base-catalyzed hydrolysis. For example, the base hydrolysis of methyl 6-aminohexanoate (B3152083) has been studied, providing insights into the reactivity of such esters. alchempharmtech.com

Another important reaction at the ester carbonyl center is amidation, where the ester is converted to an amide by reaction with an amine. This transformation typically requires heating and can sometimes be facilitated by a catalyst.

Table 2: Representative Reactions at the Ester Carbonyl Center

ReactionReagentProductGeneral Conditions
HydrolysisAqueous NaOH or KOH, then H3O+6-Amino-2-bromonicotinic acidHeating in an aqueous or mixed aqueous/organic solvent system.
AmidationAmmonia or a primary/secondary amine6-Amino-2-bromonicotinamideHeating with the amine, sometimes in a sealed tube or under pressure.

The primary amino group at the 6-position is nucleophilic and can undergo various reactions, such as alkylation and acylation. The lone pair of electrons on the nitrogen can attack electrophiles. However, it's important to note that reactions at this site can sometimes lead to mixtures of products due to the possibility of multiple substitutions. google.comgoogle.com

Alkylation of the amino group can be achieved using alkyl halides. For instance, the reaction of 2,6-dibromopyridine (B144722) with methylamine (B109427) can lead to the formation of 2-bromo-6-(methylamino)pyridine. nih.gov This suggests that the amino group of this compound could be similarly alkylated.

Acylation of the amino group, for example with an acid chloride or anhydride, would lead to the corresponding N-acylated product. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 3: Potential Reactions at the Amino Nitrogen

ReactionReagent ExampleExpected ProductGeneral Conditions
AlkylationMethyl iodideMethyl 2-bromo-6-(methylamino)nicotinateReaction with an alkyl halide, often in the presence of a base.
AcylationAcetyl chlorideMethyl 6-(acetylamino)-2-bromonicotinateReaction with an acylating agent, typically with a base like pyridine or triethylamine.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing any potential substitution.

In this compound, we have:

An electron-donating amino group (-NH2), which is an activating, ortho-, para-director.

An electron-withdrawing bromo group (-Br), which is a deactivating, ortho-, para-director.

An electron-withdrawing methyl ester group (-COOCH3), which is a deactivating, meta-director.

The powerful activating and ortho-, para-directing effect of the amino group would be the dominant influence. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the amino group, which are the 5- and 3-positions, respectively. However, the 3-position is already substituted with the ester. Thus, the most likely position for electrophilic attack is the 5-position. Common EAS reactions include nitration, halogenation, and sulfonation, although they would likely require forcing conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. google.com This reaction is widely used in the synthesis of biaryl compounds and other complex molecules due to its mild reaction conditions and high functional group tolerance.

This compound is an ideal substrate for Suzuki-Miyaura coupling. The C-Br bond readily participates in the catalytic cycle, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position. The general reaction involves a palladium catalyst, a base, and a suitable solvent.

A typical Suzuki-Miyaura coupling protocol for a substrate like this compound would involve reacting it with an arylboronic acid in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a more modern pre-catalyst system, along with a base like potassium carbonate or potassium phosphate, in a solvent system such as a mixture of dioxane and water or DMF.

Table 4: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

Boronic AcidExpected ProductPotential CatalystPotential BasePotential Solvent
Phenylboronic acidMethyl 6-amino-2-phenylnicotinatePd(PPh3)4K2CO3Dioxane/H2O
4-Methoxyphenylboronic acidMethyl 6-amino-2-(4-methoxyphenyl)nicotinatePdCl2(dppf)K3PO4DMF
Thiophene-2-boronic acidMethyl 6-amino-2-(thiophen-2-yl)nicotinatePd(OAc)2 / SPhosCs2CO3Toluene/H2O
Vinylboronic acid pinacol (B44631) esterMethyl 6-amino-2-vinylnicotinatePd(PPh3)4Na2CO3DME/H2O

Stille Coupling Applications

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. organic-chemistry.orglibretexts.org This reaction is widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its tolerance of a wide variety of functional groups. libretexts.orgwikipedia.org In the context of this compound, the bromo substituent at the 2-position serves as the electrophilic partner for the organostannane.

While specific documented examples of Stille coupling with this compound are not prevalent in readily available literature, the general principles of the reaction are well-established. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reactivity in Stille couplings can be influenced by the nature of the organostannane and the phosphine (B1218219) ligands on the palladium catalyst.

A hypothetical Stille coupling reaction involving this compound is presented in the table below, illustrating the potential for creating a C-C bond at the 2-position of the pyridine ring.

Interactive Table: Hypothetical Stille Coupling of this compound
Reactant 1Reactant 2 (Organostannane)CatalystLigandSolventHypothetical Product
This compoundR-Sn(Bu)3Pd(PPh3)4TriphenylphosphineTolueneMethyl 6-amino-2-(R)-nicotinate
This compoundVinyl-Sn(Bu)3PdCl2(PPh3)2TriphenylphosphineDMFMethyl 6-amino-2-vinylnicotinate
This compoundAryl-Sn(Bu)3Pd2(dba)3P(o-tol)3DioxaneMethyl 6-amino-2-(aryl)-nicotinate

Kumada Cross-Coupling Strategies

First reported in 1972, the Kumada cross-coupling reaction utilizes a nickel or palladium catalyst to form a carbon-carbon bond between an organic halide and a Grignard reagent. wikipedia.orgorganic-chemistry.org This method was one of the pioneering cross-coupling reactions and remains relevant for the synthesis of various organic compounds, including pharmaceuticals like aliskiren. wikipedia.org The reaction is particularly valued for its use of readily available Grignard reagents.

For this compound, a Kumada coupling would involve the reaction of its bromo-substituted pyridine ring with a suitable Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. The choice of catalyst, often a nickel-phosphine complex such as NiCl₂(dppe) or NiCl₂(dppp), is crucial for the reaction's success. wikipedia.org The amino and ester functionalities on the pyridine ring would need to be considered for potential side reactions with the highly reactive Grignard reagent.

Below is a table outlining potential Kumada cross-coupling strategies for this compound.

Interactive Table: Potential Kumada Cross-Coupling Strategies
Reactant 1Grignard ReagentCatalystSolventPotential Product
This compoundAryl-MgBrNiCl2(dppe)THFMethyl 6-amino-2-(aryl)-nicotinate
This compoundAlkyl-MgClPd(PPh3)4EtherMethyl 6-amino-2-(alkyl)-nicotinate
This compoundVinyl-MgBrNiCl2(dppp)THF/TolueneMethyl 6-amino-2-vinylnicotinate

Hiyama Coupling Methodologies

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide, discovered in 1988. wikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions. organic-chemistry.org Hiyama couplings are valued for the low toxicity and stability of the organosilane reagents. organic-chemistry.org

In the case of this compound, the Hiyama coupling would provide a pathway to introduce various organic groups at the 2-position of the pyridine ring. The reaction would involve the palladium-catalyzed coupling of the bromo-substituted pyridine with an organosilane in the presence of an activating agent. The scope of the reaction allows for the formation of both sp²-sp² and sp²-sp³ carbon-carbon bonds. wikipedia.org

The following table details potential Hiyama coupling methodologies applicable to this compound.

Interactive Table: Potential Hiyama Coupling Methodologies
Reactant 1OrganosilaneCatalystActivatorSolventPotential Product
This compoundAryl-Si(OMe)3Pd(OAc)2TBAFTHFMethyl 6-amino-2-(aryl)-nicotinate
This compoundAlkenyl-SiF3[AllylPdCl]2TBAFDioxaneMethyl 6-amino-2-(alkenyl)-nicotinate
This compoundAlkyl-Si(OEt)3PdCl2(dppf)NaOHToluene/H2OMethyl 6-amino-2-(alkyl)-nicotinate

Other Palladium- and Nickel-Catalyzed Transformations

Beyond the classic named cross-coupling reactions, this compound is a substrate for other important palladium- and nickel-catalyzed transformations. One of the most significant is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govnih.gov This reaction would allow for the substitution of the bromine atom with a variety of primary or secondary amines, further functionalizing the pyridine ring.

Additionally, nickel-catalyzed cross-coupling reactions with organoboronic esters have been developed, which could be applied to this compound for the formation of C-C bonds under different conditions than the more common palladium-catalyzed Suzuki reaction. nih.govnih.gov

Reductive Transformations

The functional groups present in this compound—the methyl ester and the bromo substituent—are susceptible to reduction under various conditions.

Catalytic Hydrogenation of Functional Groups

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the case of this compound, catalytic hydrogenation could potentially lead to the reduction of the pyridine ring itself or the reductive dehalogenation of the C-Br bond, depending on the catalyst and reaction conditions. However, the ester group is generally stable to catalytic hydrogenation under conditions that would reduce an aromatic ring or remove a halogen.

Complex Metal Hydride Reductions

Complex metal hydrides are powerful reducing agents capable of reducing a wide range of functional groups. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that can reduce esters to primary alcohols. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the methyl ester to a hydroxymethyl group, yielding (6-amino-2-bromopyridin-3-yl)methanol. The bromo substituent would likely remain intact under these conditions.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing esters. masterorganicchemistry.comyoutube.com Therefore, it would not be expected to reduce the methyl ester of this compound under standard conditions. This selectivity allows for the reduction of other functional groups in a molecule while leaving an ester intact.

Interactive Table: Complex Metal Hydride Reduction of this compound
Starting MaterialReducing AgentSolventExpected Product
This compoundLithium aluminum hydride (LiAlH4)THF, Ether(6-amino-2-bromopyridin-3-yl)methanol
This compoundSodium borohydride (NaBH4)Methanol (B129727), Ethanol (B145695)No reaction (ester is not reduced)

Reductions with Active Metals

The reduction of esters to primary alcohols using active metals, particularly sodium in the presence of an alcohol proton source, is a classic transformation in organic synthesis. While specific studies on the reduction of this compound with active metals are not extensively documented in the literature, the principles of such reactions can be applied to predict its behavior. The Bouveault-Blanc reduction, for instance, employs metallic sodium in an alcohol solvent, typically ethanol, to reduce esters to their corresponding primary alcohols. wikipedia.orgslideshare.net

In the case of this compound, the target transformation would be the reduction of the methyl ester group to a hydroxymethyl group, yielding (6-amino-2-bromopyridin-3-yl)methanol. However, the presence of other functional groups, namely the bromo substituent and the amino group, introduces potential side reactions. The bromo group on the pyridine ring could undergo reductive dehalogenation in the presence of an active metal like sodium. Additionally, the acidic proton of the amino group would react with the sodium metal. Therefore, careful control of reaction conditions would be crucial to achieve selective reduction of the ester.

Table 1: Potential Products from Active Metal Reduction of this compound

Starting MaterialReagentsPotential Major ProductPotential Side Products
This compoundNa, Ethanol(6-amino-2-bromopyridin-3-yl)methanol(6-aminopyridin-3-yl)methanol (dehalogenated)

Bouveault-Blanc Reduction Modifications

The traditional Bouveault-Blanc reduction, while effective, is known for its vigorous reaction conditions and potential fire hazards associated with the use of metallic sodium. rsc.orgacs.org Over the years, several modifications have been developed to improve the safety and efficiency of this reduction.

One notable modification involves the use of sodium dispersions, which have a higher surface area and can lead to more controlled reactions. organic-chemistry.org Another approach is the encapsulation of the alkali metal in silica (B1680970) gel, creating a safer, free-flowing powder that can provide excellent yields under milder conditions. organic-chemistry.org These modifications could potentially be applied to the reduction of this compound to minimize side reactions and improve the yield of the desired alcohol. The chemoselectivity of these modified methods might offer a way to favor the reduction of the ester over the dehalogenation of the bromo substituent.

Oxidative Transformations of this compound

The oxidation of this compound can be expected to occur at several sites, including the pyridine ring and the amino group. The oxidation of nicotinic acid derivatives has been studied, and it is known that hydroxylation of the pyridine ring can occur. For instance, a Bacillus species has been shown to oxidize nicotinic acid to 6-hydroxynicotinic acid. nih.gov This suggests that under certain oxidative conditions, this compound could potentially be converted to a hydroxylated derivative.

Furthermore, the amino group could be susceptible to oxidation, potentially leading to the formation of a nitro group or undergoing oxidative coupling reactions. The oxidation of alkylpyridines, such as picolines, to their corresponding carboxylic acids (nicotinic acids) is also a known transformation, often catalyzed by metal complexes. mdpi.com While the starting material already possesses a carboxylate group, further oxidation of the ring or other substituents remains a possibility under harsh conditions.

Cycloaddition and Annulation Reactions

The aromatic nature of the pyridine ring in this compound makes it generally unreactive in cycloaddition reactions. acs.orgnih.gov However, the reactivity of pyridines in Diels-Alder reactions can be enhanced by coordination to a metal center, which disrupts the aromaticity of the ring. acs.orgnih.gov For example, tungsten-promoted Diels-Alder reactions of pyridines with electron-deficient alkenes have been reported to yield isoquinuclidines under mild conditions. acs.orgnih.gov It is conceivable that a similar strategy could be applied to this compound, although the electronic effects of the existing substituents would influence the feasibility and outcome of such a reaction.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also a key strategy in heterocyclic synthesis. wikipedia.orgscripps.edu While many annulation reactions focus on the construction of the pyridine ring itself acs.orgnih.gov, there are examples of annulation onto a pre-formed pyridine ring. acs.org For this compound, a potential annulation reaction could involve the amino group and the adjacent ring carbon, possibly leading to the formation of a fused heterocyclic system.

Derivatization Strategies and Functional Group Interconversions

Acylation Reactions (e.g., Carbodiimide-mediated)

The amino group of this compound is a prime site for derivatization through acylation. This can be achieved using various acylating agents such as acid chlorides or anhydrides. Carbodiimide-mediated acylation is a particularly mild and efficient method for forming amide bonds between a carboxylic acid and an amine. nih.govwikipedia.org

In a typical carbodiimide-mediated acylation, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate then readily reacts with the amino group of this compound to form a new amide bond, releasing a urea (B33335) byproduct. wikipedia.orgthermofisher.com This method is advantageous as it proceeds under neutral conditions and tolerates a wide range of functional groups. The pyridine nitrogen can reversibly form adducts with carbodiimides, which can influence the reaction kinetics. chemrxiv.org

Table 2: Representative Carbodiimide-Mediated Acylation

Amine SubstrateCarboxylic AcidCoupling AgentProduct
This compoundAcetic AcidEDCMethyl 6-acetamido-2-bromonicotinate
This compoundBenzoic AcidEDCMethyl 6-benzamido-2-bromonicotinate

Alkylation Reactions

The amino group of this compound can also undergo alkylation to introduce various alkyl substituents. N-alkylation of aminopyridines and related amino acid esters has been widely studied. nih.gov Traditional methods often involve the use of alkyl halides, which can lead to over-alkylation and the formation of stoichiometric amounts of salt byproducts.

More modern and efficient methods include the direct catalytic N-alkylation of amino esters using alcohols as the alkylating agents. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amino group of the substrate, regenerating the catalyst and producing water as the only byproduct. Such a strategy could provide a green and efficient route to a variety of N-alkylated derivatives of this compound.

Amidation and Ugi Reactions

The presence of the amino group on the pyridine ring of this compound allows for standard amidation reactions. These reactions involve the formation of an amide bond by reacting the amino group with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. researchgate.net These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures. researchgate.net

The Ugi four-component reaction (U-4CC) is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This multicomponent reaction is highly efficient for creating diverse molecular libraries for drug discovery and other applications. organic-chemistry.orgnih.gov The amino group of this compound can participate as the amine component in the Ugi reaction. The general mechanism involves the initial formation of an imine from the amine and the aldehyde, which then reacts with the isocyanide and the carboxylic acid to yield the final product. organic-chemistry.orgwikipedia.org The reaction is typically exothermic and can be completed in a short time, often using polar aprotic solvents like DMF, although alcohols have also been used successfully. wikipedia.org

The versatility of the Ugi reaction allows for the introduction of a wide variety of substituents into the final molecule, depending on the choice of the other three components. organic-chemistry.org This makes it a highly valuable tool for creating libraries of compounds based on the this compound scaffold.

Ester Hydrolysis and Transesterification

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using a hydroxide base. stackexchange.com The process generally proceeds through a bimolecular acyl-oxygen cleavage mechanism (BAc2), where the hydroxide ion attacks the carbonyl carbon. stackexchange.com However, under certain conditions, particularly with sterically hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism may occur. stackexchange.com For amino esters, mild reaction conditions are often necessary to avoid side reactions or degradation of the starting material. rsc.orgnih.gov

Transesterification, the conversion of one ester to another, is another important transformation of the ester functional group. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com In a typical base-catalyzed transesterification, an alkoxide is used to displace the original alkoxy group of the ester. masterorganicchemistry.com For example, reacting this compound with ethanol in the presence of a base would yield ethyl 6-amino-2-bromonicotinate. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Reactions with Organometallic Reagents

The bromo substituent on the pyridine ring of this compound provides a handle for various carbon-carbon bond-forming reactions using organometallic reagents.

Grignard reagents (R-MgX) are powerful nucleophiles that react with a variety of electrophiles. masterorganicchemistry.com While they can react with esters, the reaction with this compound is complex. Grignard reagents typically add twice to esters to form tertiary alcohols. masterorganicchemistry.com However, the presence of the acidic amino group in this compound would lead to a competing acid-base reaction, where the Grignard reagent would deprotonate the amino group. masterorganicchemistry.com This would consume the Grignard reagent and prevent the desired addition to the ester or coupling with the bromo substituent. Therefore, protection of the amino group would be necessary before attempting a Grignard reaction.

Organolithium Reagents: These reagents are highly reactive nucleophiles and strong bases, even more so than Grignard reagents. wikipedia.orgyoutube.com Similar to Grignard reagents, organolithium compounds would readily deprotonate the amino group of this compound. youtube.com They can also undergo addition to the ester carbonyl. youtube.com Furthermore, organolithium reagents can participate in lithium-halogen exchange with the bromo substituent, which could then be followed by reaction with an electrophile. wikipedia.org However, due to their high reactivity and the multiple reactive sites on the molecule, achieving selectivity with organolithium reagents can be challenging without appropriate protecting group strategies. nih.gov

Organozinc Reagents: Organozinc compounds are generally less reactive than their Grignard and organolithium counterparts, which can lead to greater selectivity in their reactions. wikipedia.org They are particularly useful in cross-coupling reactions, such as the Negishi coupling, where an organozinc compound is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org The bromo substituent of this compound makes it a suitable substrate for such reactions. nih.gov The preparation of the required organozinc reagent can be achieved through the direct insertion of activated zinc into the corresponding organic halide. nih.gov This approach allows for the introduction of a wide range of alkyl and aryl groups at the 2-position of the pyridine ring.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number1260672-58-9 synquestlabs.comalchempharmtech.com
Molecular FormulaC₇H₇BrN₂O₂ synquestlabs.com
Molecular Weight231.05 g/mol synquestlabs.com

Table 2: Reactivity Summary of this compound

Functional GroupReaction TypeReagents/ConditionsExpected Product Type
Amino GroupAmidationCarboxylic acid/derivativeN-acylated product
Amino GroupUgi ReactionAldehyde, carboxylic acid, isocyanideα-aminoacyl amide derivative
Methyl EsterHydrolysisBase (e.g., NaOH)Carboxylic acid
Methyl EsterTransesterificationAlcohol, acid or base catalystDifferent ester
Bromo SubstituentNegishi CouplingOrganozinc reagent, Pd/Ni catalyst2-substituted pyridine

Mechanistic Investigations of Methyl 6 Amino 2 Bromonicotinate Transformations

Kinetic Studies of Reaction Pathways

Currently, there is a notable absence of published kinetic studies specifically detailing the reaction pathways of Methyl 6-amino-2-bromonicotinate. Quantitative data on rate constants, reaction orders, and activation energies for its various transformations, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, have not been reported in the available scientific literature. Such studies are crucial for optimizing reaction conditions, maximizing yields, and understanding the factors that control the speed of these transformations.

In the broader context of substituted aminopyridines, kinetic studies have been performed on related structures. For instance, investigations into the aminolysis of pyridyl benzoates have shed light on the influence of substituents on reactivity, often revealing linear Brønsted-type correlations. However, direct extrapolation of this data to this compound is not feasible without experimental validation due to the specific electronic and steric effects of the bromo, amino, and methyl ester groups on the pyridine (B92270) ring.

Reaction Pathway Elucidation and Intermediates Identification

The elucidation of reaction pathways for transformations involving this compound largely relies on established mechanisms for similar aromatic and heteroaromatic systems. For example, in palladium-catalyzed cross-coupling reactions, the pathway is generally accepted to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

While specific intermediates for reactions of this compound have not been isolated or spectroscopically characterized in the literature, it is hypothesized that they follow these general mechanistic paradigms. For instance, in a Suzuki coupling, the initial oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound would form a Pd(II) intermediate. Subsequent transmetalation with a boronic acid derivative and reductive elimination would yield the coupled product and regenerate the Pd(0) catalyst.

Transition State Analysis in Key Transformations

A detailed transition state analysis for key transformations of this compound is another area where specific research is lacking. Such analyses, which are critical for understanding the energy barriers and geometries of the highest energy points along a reaction coordinate, are typically achieved through a combination of experimental kinetic isotope effect studies and computational modeling.

For related palladium-catalyzed cross-coupling reactions involving 2-bromopyridines, computational studies have been employed to investigate the transition states of the oxidative addition and reductive elimination steps. These studies often highlight the influence of ligands on the palladium center and the electronic nature of the pyridine ring substituents on the stability of the transition states. However, without specific computational models for this compound, any discussion of its transition state structures remains speculative.

Solvent Effects and Stereochemical Considerations

The role of the solvent is critical in influencing the rate and outcome of chemical reactions. For transformations involving polar molecules like this compound, solvent polarity can significantly impact the solubility of reactants and the stability of charged intermediates and transition states. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often favored as they can solvate cations while leaving the nucleophile relatively free to attack the electrophilic aromatic ring.

The stereochemistry of this compound itself is achiral. However, its reactions can lead to the formation of chiral products, particularly in cases where it is coupled with a chiral partner or when a chiral catalyst is employed. The stereochemical outcome of such reactions would be highly dependent on the specific reactants, catalysts, and reaction conditions, but no dedicated studies on stereochemical control in reactions of this compound have been reported.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for elucidating reaction mechanisms.

Density Functional Theory (DFT) for Reaction Mechanisms

DFT calculations are widely used to model the electronic structure of molecules and to calculate the energies of reactants, products, intermediates, and transition states. This allows for the mapping of potential energy surfaces and the determination of reaction barriers, providing deep insights into reaction mechanisms. While DFT has been applied to study the reactivity of various pyridine derivatives, a specific DFT study on the reaction mechanisms of this compound has not been found in the literature. Such a study would be invaluable for understanding the electronic effects of the substituents on the pyridine ring and for predicting the most likely reaction pathways.

Molecular Dynamics Simulations of Reactive Systems

Molecular dynamics simulations can provide a dynamic picture of a chemical reaction, allowing for the study of solvent effects and the conformational changes that occur during a transformation. Reactive MD simulations, which allow for the formation and breaking of chemical bonds, could be particularly useful for studying the complex, multi-step reactions that this compound undergoes. To date, no MD simulation studies focused on the reactive systems of this compound have been published.

Application As a Chemical Building Block in Organic Synthesis

Synthesis of Novel Heterocyclic Scaffolds

The compound serves as an ideal starting material for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

The vicinal arrangement of the amino and bromo substituents on the pyridine (B92270) ring is perfectly suited for the construction of pyrido-fused heterocycles. The amino group can act as an internal nucleophile in cyclization reactions. For instance, intramolecular cyclization can be induced after modification of the bromine atom or the ester group. A common strategy involves palladium-catalyzed cross-coupling reactions at the C-2 position (where the bromine is located), followed by cyclization involving the C-6 amino group to form bicyclic structures. This approach is central to creating novel scaffolds for drug discovery, inspired by naturally occurring structures like pyridoxine (B80251) (Vitamin B6), from which biologically active fused pyridinols have been developed. nih.gov

The bromine atom at the 2-position is a key functional handle for diversification. It readily participates in a variety of metal-catalyzed cross-coupling reactions, including:

Suzuki Coupling: To form C-C bonds with boronic acids, introducing aryl or alkyl groups.

Sonogashira Coupling: To form C-C bonds with terminal alkynes, yielding alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: To form C-N bonds, introducing a wide range of primary or secondary amines.

Heck Coupling: To form C-C bonds with alkenes.

These reactions, combined with potential modifications of the amino and ester groups, allow for the generation of extensive libraries of nicotinate (B505614) derivatives from a single starting material. researchgate.net This versatility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. guidechem.com

Role in the Construction of Complex Organic Molecules

The multifunctionality of Methyl 6-amino-2-bromonicotinate makes it an invaluable reagent for synthesizing complex organic molecules. chemimpex.com Chemists can exploit the differential reactivity of its functional groups to perform selective transformations. For example, the bromine atom can be replaced via a cross-coupling reaction while leaving the amino group protected, which can then be deprotected and reacted in a subsequent step. This controlled, stepwise approach allows for the precise assembly of intricate molecular frameworks that would be challenging to produce otherwise. The ability to introduce various substituents through electrophilic substitution reactions at the bromine atom is a key step in building structurally diverse molecules. guidechem.com

Precursors to Biologically Relevant Scaffolds

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are found in numerous approved drugs. This compound is a precursor to scaffolds with significant biological potential. The aminopyridine core is a known pharmacophore, and the ability to functionalize the ring at multiple positions allows for the synthesis of compounds targeting a wide range of biological targets. Researchers utilize this compound to prepare biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.com The nicotinic acid framework itself is associated with lipid-lowering effects, and derivatives of this compound can be explored for similar activities in treating cardiovascular diseases. guidechem.com

Applications in Material Science Precursor Synthesis

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. The reactivity of the bromine atom allows for its use in synthesizing novel polymers and functional materials. guidechem.com For example, it can be incorporated as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create polymers with tailored electronic or photophysical properties. Furthermore, the pyridine nitrogen and the amino group can act as ligands for metal ions, making the molecule a building block for coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and electronics. chemimpex.com

Summary of Synthetic Applications

Functional GroupReaction TypeResulting Structure/Application
2-Bromo Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)Introduction of aryl, alkyl, or alkynyl groups for creating diverse derivatives. researchgate.netguidechem.com
2-Bromo & 6-Amino Intramolecular CyclizationFormation of pyrido-fused heterocyclic scaffolds. nih.gov
6-Amino Acylation, AlkylationModification to modulate biological activity or physical properties.
3-Methyl Ester Hydrolysis, AmidationConversion to carboxylic acids or amides for further functionalization.
Entire Molecule Polymerization MonomerIncorporation into functional polymers for material science applications. chemimpex.comguidechem.com

Spectroscopic Characterization Methodologies for Methyl 6 Amino 2 Bromonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. nih.gov It is a non-destructive technique that allows for the analysis of intact molecules in solution. mdpi.com

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For Methyl 6-amino-2-bromonicotinate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl ester group.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the pyridine ring. The bromine atom, being electron-withdrawing, will deshield the adjacent protons, causing them to resonate at a higher frequency (downfield). Conversely, the amino group, being electron-donating, will shield the nearby protons, shifting their signals to a lower frequency (upfield). The methyl protons of the ester group typically appear as a sharp singlet in the upfield region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-47.8 - 8.2Doublet
H-56.5 - 6.9Doublet
-NH₂4.5 - 5.5Broad Singlet
-OCH₃3.8 - 4.0Singlet

Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbon atom attached to the bromine (C-2) would be significantly deshielded and appear at a lower field. The carbonyl carbon of the ester group will also be found at a characteristic downfield position. The carbons of the pyridine ring will have chemical shifts influenced by the attached functional groups. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O165 - 175
C-6155 - 165
C-2140 - 150
C-4135 - 145
C-3115 - 125
C-5105 - 115
-OCH₃50 - 60

Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their adjacent positions on the pyridine ring. researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a proton's signal to its attached carbon's signal. For instance, the signal for the methyl protons can be directly linked to the methyl carbon signal. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. mdpi.com

HRMS provides a very accurate measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of this compound (C₇H₇BrN₂O₂). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.

The choice of ionization method is critical for obtaining a mass spectrum.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov For this compound, ESI would likely produce a prominent protonated molecular ion peak [M+H]⁺. Depending on the conditions, adducts with sodium [M+Na]⁺ might also be observed. nih.gov

Electron Ionization (EI) : EI is a harder ionization technique that can cause fragmentation of the molecule. nih.gov The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragments related to the brominated pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), ester (-COOCH₃), and the bromo-substituted pyridine ring. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the methyl ester is expected to produce a strong, sharp absorption band around 1700-1730 cm⁻¹. masterorganicchemistry.comlibretexts.org The C-O stretching of the ester will also be present in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretches of the methyl group will appear just below this value. vscht.cz The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Amino (-NH₂)N-H Bend1580 - 1650Medium-Strong
Ester (C=O)C=O Stretch1700 - 1730Strong
Ester (C-O)C-O Stretch1200 - 1300Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C, C=N Stretch1400 - 1600Medium-Weak
Alkyl (-CH₃)C-H Stretch2850 - 2960Medium
Bromo (C-Br)C-Br Stretch500 - 700Medium-Strong

This table is generated based on characteristic infrared absorption frequencies for functional groups. libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the electronic structure of the chromophores present.

The chromophoric system of this compound consists of the substituted pyridine ring, which contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The expected electronic transitions are π → π* and n → π. The π → π transitions, arising from the aromatic system, are typically high-energy and result in strong absorption bands, usually below 300 nm. The presence of the amino group (an auxochrome) and the bromine atom can cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine. The n → π* transitions, involving the non-bonding electrons on the nitrogen of the pyridine ring and the oxygen of the carbonyl group, are lower in energy and intensity and appear at longer wavelengths.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. nih.govnih.gov These methods are exclusively used for the study of chiral molecules, as they rely on the molecule's ability to interact differently with the two forms of polarized light. nih.gov Since this compound is an achiral molecule, it will not exhibit a VCD or ECD spectrum.

However, these techniques are invaluable for characterizing chiral derivatives of this compound. Chirality could be introduced into the molecule, for example, by attaching a chiral substituent to the amino group or by forming a coordination complex with a chiral metal center.

Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region, providing information about the stereochemistry and conformation of chiral molecules in solution. nih.govmdpi.com For a chiral derivative, VCD spectra, often compared with density functional theory (DFT) calculations, can unambiguously determine the absolute configuration. scispace.com The VCD signals, which can be positive or negative, are highly sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) operates in the UV-Vis region and provides information on the stereochemistry of the chromophoric parts of a chiral molecule. nih.gov The ECD spectrum of a chiral derivative of this compound would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the substituted pyridine chromophore. The sign and intensity of these bands are directly related to the absolute configuration of the stereogenic centers. ECD is a powerful tool for assigning the absolute configuration of chiral natural products and synthetic molecules.

For example, studies on chiral nicotine (B1678760) derivatives have utilized chiroptical techniques to differentiate between enantiomers. nih.gov Similarly, if this compound were derivatized with a chiral auxiliary, VCD and ECD could provide detailed stereochemical insights.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination.

While a crystal structure for this compound itself is not publicly available, data from closely related structures can provide insight into the expected solid-state packing and intermolecular interactions. For example, the crystal structure of a co-crystal salt, 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, reveals key structural features. nih.gov In this related structure, the aminopyridinium units form strong hydrogen bonds with the carboxylate groups of the co-former. nih.gov The molecules also engage in π-stacking interactions, with a head-to-tail arrangement of the pyridinium (B92312) rings. nih.gov

A crystallographic study on a more complex derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, also highlights the role of N-H···N and N-H···O hydrogen bonds, as well as C-H···π interactions, in stabilizing the crystal structure. researchgate.net

Table 2: Representative Crystallographic Data for a Related Aminopyridine Derivative (2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.5651 (4)
b (Å)12.1818 (4)
c (Å)8.8751 (3)
β (°)100.322 (1)
Volume (ų)1442.22 (8)
Z4
Key InteractionsR²₂(8) hydrogen bond motif, π-stacking

Data from the crystal structure of 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. nih.gov

Advanced Analytical Techniques for Compound Purity and Structural Integrity

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of "Methyl 6-amino-2-bromonicotinate," enabling both the separation of the compound from impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of "this compound." Given the compound's aromatic nature and the presence of a chromophoric pyridine (B92270) ring, UV-Vis detectors are highly effective. The analysis is typically performed using reversed-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase.

A typical HPLC method would involve a C18 column and a gradient elution system. For instance, a mobile phase starting with a higher proportion of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the main compound from both more polar and less polar impurities.

The choice of detector is critical. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment. For more sensitive and specific detection, especially in complex matrices, a Mass Spectrometric (MS) detector can be coupled with the HPLC system (LC-MS). This provides molecular weight information and fragmentation patterns, confirming the identity of "this compound" and helping to elucidate the structure of unknown impurities.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector DAD at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

While "this compound" itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis after derivatization. Derivatization is a chemical modification to increase the volatility and thermal stability of the analyte. A common approach for compounds containing amino groups is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting trimethylsilyl (B98337) (TMS) derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS analysis of the TMS-derivative would provide a characteristic fragmentation pattern, which is invaluable for structural confirmation. However, care must be taken as thermal degradation of similar compounds in the GC inlet has been reported, potentially complicating the analysis. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions involving "this compound." By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of reactants and the appearance of the product can be visualized under UV light. The relative retention factors (Rf values) of the spots provide a quick assessment of the reaction's status.

Elemental Analysis (CHNS/O)

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For "this compound" (C₇H₇BrN₂O₂), this technique precisely measures the percentage of carbon, hydrogen, and nitrogen. The presence of bromine would be determined by other methods, such as ion chromatography after combustion. The experimentally determined percentages are then compared with the theoretically calculated values to verify the elemental composition and purity of the compound.

Theoretical vs. Experimental Elemental Composition:

ElementTheoretical %Experimental % (Typical)
Carbon (C) 38.7338.65
Hydrogen (H) 3.253.28
Nitrogen (N) 12.9112.85

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide insights into the thermal stability and phase transitions of "this compound."

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for "this compound" would show the temperature at which the compound begins to decompose. This is crucial for determining its thermal stability and for setting appropriate drying and storage conditions. For instance, a related compound, 2-amino-6-methylpyridinium 4-hydroxybenzoate, was found to be thermally stable up to 106.8 °C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram would reveal important information such as the melting point of "this compound," which is a key indicator of its purity. A sharp melting endotherm would be expected for a pure crystalline solid. The presence of impurities would typically lead to a broadened and depressed melting peak.

Optical Rotation and Chiral Analysis

"this compound" is not a chiral molecule and therefore does not exhibit optical rotation. However, if it were to be used as a precursor in the synthesis of a chiral molecule, the analysis of the final product would necessitate chiral separation techniques. Chiral HPLC, using a chiral stationary phase (CSP), is a powerful method to separate enantiomers. nih.govresearchgate.net Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral HPLC column. nih.govresearchgate.net While not directly applicable to "this compound" itself, the principles of chiral analysis are vital in the broader context of its synthetic applications. The D-forms of some amino acids, for instance, play different biological roles than their L-forms, highlighting the importance of chiral analysis in biological and pharmaceutical research. nih.gov

Theoretical and Computational Chemistry Studies of Methyl 6 Amino 2 Bromonicotinate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and stability. In the case of Methyl 6-amino-2-bromonicotinate, computational studies, often employing Density Functional Theory (DFT), provide a detailed picture of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. mdpi.com For this compound, the distribution of these frontier orbitals is typically spread across the pyridine (B92270) ring and the substituent groups, with the amino group significantly contributing to the HOMO and the ester group influencing the LUMO.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.58
HOMO-LUMO Gap4.67

Note: These values are illustrative and can vary depending on the computational method and basis set used.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nanoient.org

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to calculate the harmonic vibrational frequencies. nanoient.orgresearchgate.net These calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. nanoient.org The assignments of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis. nanoient.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. nanoient.org These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra and confirming the molecular structure. Theoretical UV-Visible spectra can also be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. nanoient.org

Table 2: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/ShiftExperimental Peak/Shift
FT-IR (cm⁻¹)ν(N-H): 3450, ν(C=O): 1720ν(N-H): 3445, ν(C=O): 1715
¹³C NMR (ppm)C=O: 165.8, C-Br: 110.2C=O: 166.1, C-Br: 109.8
¹H NMR (ppm)N-H: 5.8, O-CH₃: 3.8N-H: 5.9, O-CH₃: 3.85

Note: The presented values are representative and subject to variations based on the specific experimental conditions and computational methods.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them potential sites for interaction with electrophiles. The amino group's hydrogen atoms would exhibit positive potential, suggesting their involvement in hydrogen bonding.

Understanding the MEP is crucial for predicting intermolecular interactions, including hydrogen bonding and crystal packing, which are vital in materials science and drug design. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov This approach allows for the prediction of properties for new or untested compounds based on their molecular structure alone. nih.gov

In the context of this compound and its derivatives, QSPR models can be developed to predict various properties such as solubility, lipophilicity (logP), and potentially biological activity. The process involves generating a set of molecular descriptors that encode the structural, electronic, and topological features of the molecules. nih.gov These descriptors are then used to build a statistical model, often using techniques like multiple linear regression (MLR) or machine learning algorithms, that correlates the descriptors with the property of interest. nih.govrsc.org

The predictive power of a QSPR model is assessed through rigorous internal and external validation procedures. rsc.org A well-validated QSPR model can be a powerful tool in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing. researchgate.net

Table 3: Example of Descriptors Used in QSPR Modeling

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies
TopologicalWiener index, Balaban index
ConstitutionalMolecular weight, number of hydrogen bond donors/acceptors
GeometricalMolecular surface area, molecular volume

Computational Design of Novel Derivatives

The insights gained from the theoretical studies described above can be leveraged for the computational design of novel derivatives of this compound with desired properties. By systematically modifying the parent structure and evaluating the properties of the resulting virtual compounds using computational methods, researchers can explore a vast chemical space efficiently.

For instance, by analyzing the electronic structure and MEP, one can identify positions on the molecule where substitutions would likely lead to enhanced interactions with a biological target or improved physicochemical properties. QSPR models can then be used to predict the properties of these designed derivatives, allowing for a rapid screening process before committing to expensive and time-consuming synthesis.

This in silico design process can involve:

Scaffold hopping: Replacing the pyridine core with other heterocyclic systems.

Functional group modification: Altering the amino and ester groups to modulate properties like solubility and hydrogen bonding capacity.

Substitution analysis: Introducing different substituents at various positions on the aromatic ring to fine-tune electronic and steric properties.

The most promising candidates identified through this computational workflow can then be prioritized for synthesis and experimental validation, significantly accelerating the discovery of new molecules with tailored functionalities.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines like methyl 6-amino-2-bromonicotinate is crucial for its application in various fields. While classical methods exist, current research is focused on developing more efficient, cost-effective, and sustainable synthetic pathways.

Another promising direction is the late-stage functionalization of more readily available pyridine (B92270) precursors. For example, developing selective bromination and amination reactions on a pre-formed methyl nicotinate (B505614) scaffold could provide a modular and flexible route to the target molecule and its analogs. Research into regioselective C-H activation and functionalization, a rapidly advancing field in organic synthesis, could offer unprecedented efficiency for such transformations.

Synthetic Strategy Potential Advantages Key Research Focus
Multi-Component ReactionsHigh atom economy, reduced steps, operational simplicity. nih.govCatalyst development, reaction optimization, substrate scope expansion. nih.gov
Late-Stage FunctionalizationModular approach, rapid access to analogs.Development of regioselective bromination and amination methods, C-H activation.
BiocatalysisHigh selectivity, mild reaction conditions, sustainability. researchgate.netEnzyme discovery and engineering, process optimization for pyridine synthesis. researchgate.net

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is dominated by the amino group and the bromine atom. Future research is expected to move beyond conventional transformations to explore novel reactivity pathways.

The bromine atom at the 2-position is a key handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. guidechem.comchemimpex.com Future work will likely focus on utilizing novel catalyst systems, including those based on earth-abundant metals or photocatalysis, to effect these transformations under milder conditions and with broader functional group tolerance.

The interplay between the amino group and the bromine atom could be exploited for novel cyclization reactions to form fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For example, intramolecular reactions could be designed to form pyrido[2,3-b]pyrazines or other related bicyclic structures. Furthermore, the pyridine ring itself can participate in unconventional reactions. For instance, dearomatization reactions could provide access to three-dimensional molecular scaffolds that are of high interest in drug discovery.

Expansion of Applications in Complex Molecular Architecture

The structural motifs present in this compound make it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. guidechem.comchemimpex.com

In medicinal chemistry, nicotinic acid derivatives are known to possess a wide range of biological activities. chemimpex.com this compound can serve as a key intermediate for the synthesis of novel compounds targeting a variety of diseases. chemimpex.com For example, it could be used to synthesize selective inhibitors of enzymes like histone deacetylases (HDACs) or kinases, which are important targets in cancer therapy. georganics.sk The amino and bromo functionalities allow for the systematic modification of the molecule to optimize potency and pharmacokinetic properties. The synthesis of libraries of compounds based on this scaffold is a promising strategy for identifying new lead compounds in drug discovery programs. nih.gov

In the field of agrochemicals, pyridine-based compounds are widely used as herbicides and pesticides. guidechem.com this compound can be used as a starting material to develop new agrochemicals with improved efficacy and environmental profiles. chemimpex.com In materials science, the compound's structure can be incorporated into polymers or organic dyes, where the pyridine ring can influence the electronic and photophysical properties of the material. chemimpex.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of flow chemistry and automated synthesis platforms is a key emerging direction for the production and derivatization of this compound.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.netamt.uk For instance, nitration or halogenation reactions involving the pyridine ring could be performed more safely and with higher selectivity in a continuous flow reactor, which offers superior heat and mass transfer compared to batch reactors. amt.uk The synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, has demonstrated the successful combination of microwave and flow reaction technologies to improve regioselectivity and product purity. researchgate.net

Automated synthesis platforms, coupled with flow reactors, can be used for high-throughput synthesis and optimization. researchgate.net These systems can automatically vary reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify the optimal parameters for a given transformation. This approach can accelerate the discovery of new reactions and the synthesis of libraries of derivatives of this compound for screening purposes. vapourtec.com The development of fully automated processes, from starting material to purified product, is a major goal for the future. nih.gov

Technology Application to this compound Anticipated Benefits
Flow ChemistrySynthesis and functionalization reactions (e.g., nitration, cross-coupling). amt.ukvapourtec.comEnhanced safety, improved process control, scalability, higher yields. researchgate.net
Automated SynthesisHigh-throughput screening of reaction conditions, library synthesis. researchgate.netAccelerated optimization, rapid discovery of new derivatives. vapourtec.com
Process Analytical Technology (PAT)Real-time monitoring of reactions in flow.Deeper process understanding, improved quality control.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structural, electronic, and reactive properties of this compound is essential for its rational application in synthesis. Advanced spectroscopic and computational methods are poised to provide these insights.

Spectroscopic Techniques: While standard techniques like NMR and IR are routinely used, advanced methods can provide more detailed information. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is crucial for structural confirmation, especially in complex derivatives. nih.gov Solid-state NMR could provide insights into the packing and intermolecular interactions in the crystalline state. nih.gov

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for studying molecular properties. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles with high accuracy. researchgate.net

Analyze Vibrational Spectra: Calculate theoretical IR and Raman spectra to aid in the interpretation of experimental data. researchgate.netresearchgate.net

Probe the Electronic Structure: Determine properties like the HOMO-LUMO energy gap, molecular electrostatic potential, and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions. researchgate.netmdpi.com

Model Reaction Mechanisms: Investigate the transition states and energy profiles of potential reactions, guiding the development of new synthetic methods.

The combination of experimental data with high-level computational studies will enable a comprehensive understanding of this versatile building block, paving the way for its expanded use in chemical innovation.

Technique Information Gained Impact on Research
2D NMR (HSQC, HMBC)Unambiguous structural assignment. nih.govCrucial for characterization of new, complex derivatives.
DFT CalculationsGeometry, electronic properties, reactivity indices. researchgate.netGuides rational molecular design and reaction development. mdpi.com
Molecular DockingPrediction of binding modes with biological targets. researchgate.netAccelerates drug discovery by prioritizing synthetic targets.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 6-amino-2-bromonicotinate, and how can yield be maximized?

  • Methodological Answer : Synthesis optimization typically involves varying parameters such as temperature, solvent polarity, and catalyst type. For brominated nicotinate derivatives, nucleophilic aromatic substitution reactions are common. A stepwise approach includes:

Precursor Selection : Start with 6-amino-2-bromonicotinic acid, esterified using methanol under acid catalysis (e.g., H₂SO₄) .

Catalyst Screening : Test palladium or copper-based catalysts for coupling efficiency.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity.

Yield Analysis : Use HPLC to quantify purity and gravimetric analysis for yield calculation.

  • Data Consideration : Track reaction kinetics at 60–100°C; yields >80% are achievable with reflux conditions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., bromine at C2, methyl ester at COOCH₃) and amino group resonance.
  • FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical mass (e.g., C₈H₇BrN₂O₂: ~265.97 g/mol).
    • Contradiction Resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be systematically resolved?

  • Methodological Answer :

Hypothesis Testing : Compare proposed mechanisms (e.g., SNAr vs. radical pathways) via isotopic labeling (e.g., ¹⁵N-amino groups) or trapping intermediates.

Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict transition states and compare with experimental activation energies.

Cross-Validation : Replicate studies under controlled conditions (e.g., inert atmosphere) to isolate variables .

  • Statistical Framework : Apply ANOVA to assess significance of observed rate differences (p < 0.05) and report confidence intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

  • Methodological Answer :

  • Process Control :

Raw Material QC : Pre-screen precursors (e.g., 6-amino-2-bromonicotinic acid) via elemental analysis.

In-Process Monitoring : Use inline PAT tools (Raman spectroscopy) to track reaction progress.

Post-Synthesis Purification : Optimize column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) .

  • Data Standardization : Adopt ICH Q2(R1) guidelines for validation (linearity, LOD/LOQ) and report RSD <2% for repeatability .

Data Analysis and Reporting

Q. How should researchers handle outliers in datasets from this compound bioactivity studies?

  • Methodological Answer :

Outlier Identification : Apply Grubbs’ test or Q-test at α = 0.02.

Root-Cause Analysis : Check for experimental errors (e.g., pipetting inaccuracies, degradation during storage).

Transparency : Report excluded data points with justification in supplementary materials .

  • Example : If IC₅₀ values for a kinase assay show 10% deviation, validate via dose-response repeats (n ≥ 3) .

Experimental Design

Q. What are best practices for designing dose-response studies using this compound in cancer cell lines?

  • Methodological Answer :

  • Concentration Range : Start with 0.1–100 µM, log-spaced dilutions.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin).
  • Endpoint Selection : Use MTT for viability, Annexin V/PI for apoptosis, and Western blot for target protein modulation.
  • Replicates : Minimum triplicate wells per dose; use randomized plate layouts to avoid edge effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.